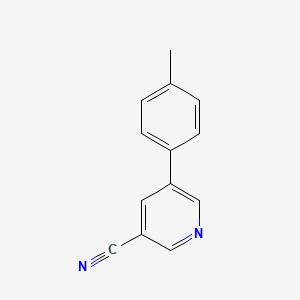

5-(p-Tolyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWMSANHQMUUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745123 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267230-52-3 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 P Tolyl Nicotinonitrile and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the nicotinonitrile scaffold, the core of 5-(p-Tolyl)nicotinonitrile, have been well-established and are still widely used. These methods often involve multi-step sequences and rely on foundational organic reactions.

Multi-component Reactions (MCRs) for Nicotinonitrile Scaffolds

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. frontiersin.orgtcichemicals.comorganic-chemistry.orgnih.gov This approach is prized for its atom economy and ability to rapidly generate molecular complexity. frontiersin.org

Several named MCRs are instrumental in the synthesis of pyridine (B92270) and dihydropyrimidine (B8664642) derivatives, which are structurally related to nicotinonitriles. These include the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.comnih.govscielo.br For the synthesis of nicotinonitrile scaffolds, a common MCR involves the condensation of a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.net This reaction has been successfully employed to create a variety of 2-amino-4,6-disubstituted nicotinonitrile derivatives. researchgate.netresearchgate.net

A typical MCR for a nicotinonitrile derivative is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Ketone | Aldehyde | Malononitrile | Ammonium Acetate | Amberlyst-15 | 2-amino-4,6-disubstituted nicotinonitrile |

Table 1: Example of a Multi-component Reaction for Nicotinonitrile Synthesis. researchgate.net

Chalcone-Based Cyclocondensation Approaches

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in organic synthesis and serve as precursors for various heterocyclic compounds, including nicotinonitriles. ekb.eg The synthesis of nicotinonitrile derivatives from chalcones typically involves a cyclocondensation reaction with malononitrile in the presence of a base, such as ammonium acetate. researchgate.netekb.eg This method allows for the introduction of diverse substituents onto the nicotinonitrile ring, depending on the structure of the initial chalcone. researchgate.net

The general reaction scheme is as follows:

Chalcone + Malononitrile + Ammonium Acetate → Substituted Nicotinonitrile

This approach has been utilized to synthesize a range of nicotinonitrile derivatives with various substitutions. researchgate.netekb.egsemanticscholar.org

Nucleophilic Substitution Pathways in Pyridine Ring Systems

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2 and 4 positions. wikipedia.orggcwgandhinagar.comyoutube.com This reactivity can be exploited to introduce substituents onto a pre-existing pyridine ring. However, direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is often challenging.

To facilitate nucleophilic substitution, the pyridine ring can be activated. One common method is the formation of a pyridine N-oxide. wikipedia.orggcwgandhinagar.com The N-oxide group increases the ring's susceptibility to nucleophilic attack at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com After the substitution reaction, the N-oxide can be removed by deoxygenation. wikipedia.org

Another strategy involves the use of a leaving group on the pyridine ring. For instance, 2-chloro-6-(p-tolylthio)-5-fluoronicotinonitrile has been synthesized by treating 2,6-dichloro-5-fluoronicotinonitrile with the potassium salt of p-thiocresol. prepchem.com In this reaction, the p-thiocresol acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring. prepchem.com

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. justagriculture.inekb.egslideshare.net

Microwave-Assisted Synthesis (MAS) Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govbeilstein-journals.org The use of microwave irradiation can accelerate reactions by directly and efficiently heating the reaction mixture. researchgate.net

MAS has been successfully applied to the synthesis of various heterocyclic compounds, including nicotinonitrile derivatives. lookchem.comresearchgate.netfoliamedica.bg For example, the one-pot synthesis of 2-oxo-nicotinonitrile derivatives has been achieved using microwave irradiation, offering a faster and more efficient alternative to traditional thermal methods. researchgate.net The synthesis of tetrahydropyrimidine (B8763341) derivatives, which are structurally similar to some nicotinonitrile analogues, has also been effectively carried out using microwave assistance. foliamedica.bg

| Reaction | Conventional Heating | Microwave-Assisted Synthesis |

| Synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 20-24 hours | 22-24 minutes |

Table 2: Comparison of Reaction Times for Conventional and Microwave-Assisted Synthesis. foliamedica.bg

Sonochemical Synthesis Strategies

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.nettandfonline.com

This technique has been employed in the synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives through a multi-component reaction catalyzed by Amberlyst-15. researchgate.netlookchem.com The use of ultrasound in this context has been shown to be essential for the success of the reaction. researchgate.net Similarly, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved with high yields under sonication. researchgate.net

| Product | Sonication Yield (%) | Conventional Yield (%) |

| 2-amino-4-(4-hydroxyphenyl)-6-phenylnicotinonitrile | 93 | 74 |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 95 | 85 |

Table 3: Comparison of Yields for Sonochemical and Conventional Synthesis of 2-amino-3-cyanopyridine Derivatives. researchgate.net

Catalytic Strategies in Nicotinonitrile Formation

The formation of the nicotinonitrile scaffold, a key structural motif in many biologically active compounds, has been the subject of extensive research. Catalysis plays a pivotal role in these syntheses, offering pathways that are more efficient and selective than traditional methods. The choice of catalyst can significantly influence reaction outcomes, including yield, purity, and the range of applicable substrates.

Organocatalysis and Metal-Free Conditions

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, providing a green alternative to metal-based catalysts. These small organic molecules can effectively catalyze a wide variety of transformations, often with high stereoselectivity. For the synthesis of nicotinonitrile derivatives, metal-free conditions are particularly attractive as they avoid the potential for toxic metal contamination in the final products.

Several metal-free catalytic systems have been reported. For instance, graphene oxide has been utilized as a reusable and effective metal-free carbocatalyst for the one-pot synthesis of 2-amino-3-cyanopyridines in water tandfonline.com. Another approach employs tetramethylguanidine-functionalized melamine (B1676169) as a potent organocatalyst for preparing densely functionalized nicotinonitrile derivatives kisti.re.kr. Additionally, simple organic acids like salicylic (B10762653) acid have been shown to efficiently catalyze the Hantzsch synthesis of 1,4-dihydropyridines, which are structurally related to nicotinonitriles, under solvent-free conditions tandfonline.com. These methods highlight a shift towards more sustainable and cost-effective synthetic protocols.

Heterogeneous Catalysis (e.g., Nanomagnetic Metal-Organic Frameworks)

MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgresearchgate.net Their high surface area, tunable porosity, and the presence of active metal sites make them excellent catalysts. frontiersin.org By incorporating magnetic nanoparticles, such as Fe₃O₄, into the MOF structure, the resulting catalyst can be easily recovered using an external magnet. acs.orgnih.govresearchgate.net

A novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been synthesized and successfully applied in the preparation of a wide range of nicotinonitrile derivatives. acs.orgnih.govresearchgate.net This catalyst was prepared via a post-modification method where phosphorous acid tags were linked to an aluminum-based MOF, which was then combined with Fe₃O₄ nanoparticles. nih.gov The resulting catalyst demonstrated high efficiency in a four-component reaction involving aldehydes, acetophenone (B1666503) derivatives, a nitrile source (like 3-oxo-3-phenylpropanenitrile), and ammonium acetate to yield nicotinonitriles. nih.govresearchgate.net The reactions proceeded under solvent-free conditions with excellent yields (68–90%) and short reaction times (40–60 minutes). nih.govresearchgate.net

Similarly, a bimetallic-MOF containing sulfonic acid groups, MIL-88B(Fe₂/Ni)/imidazole/SO₃H, was used for the synthesis of nicotinonitriles, including 6-(Dibenzo[b,d]furan-2-yl)-2-(1H-indol-3-yl)-4-(p-tolyl)nicotinonitrile, under solvent-free conditions at 100 °C, achieving high yields in 30-40 minutes. rsc.org Another example involves a nanomagnetic catalyst with a urea-benzimidazole moiety and sulfonic acid tags (Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole), which effectively catalyzed the four-component synthesis of coumarin-linked nicotinonitriles under solvent-free conditions. researchgate.net

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Aldehydes, Acetophenones, 3-Oxo-3-phenylpropanenitrile, NH₄OAc | Solvent-free, 110 °C, 40-60 min | 68-90% | acs.orgnih.govresearchgate.net |

| MIL-88B(Fe₂/Ni)/imidazole/SO₃H | Aldehyde, 1-(Dibenzo[b,d]furan-2-yl)ethan-1-one, 3-(1H-Indol-3-yl)-3-oxopropanenitrile, NH₄OAc | Solvent-free, 100 °C, 30-40 min | 70-85% | rsc.org |

| Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole with sulfonic acid tags | Aldehydes, 3-Acetylcoumarin, Malononitrile, NH₄OAc | Solvent-free | 55-88% | researchgate.net |

| Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | 3-Cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Aldehyde, NH₄OAc | Solvent-free | High | researchgate.net |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained prominence as "green" solvents and catalysts in organic synthesis. researchgate.netscirp.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds (VOCs). researchgate.netscirp.org ILs can act as both the reaction medium and the catalyst, and their properties can be fine-tuned by modifying the cation or anion. researchgate.net

The use of ILs can enhance reaction rates and selectivity in the synthesis of heterocyclic compounds. scirp.org For example, a protic ionic liquid has been successfully employed for the synthesis of 2-aminonicotinonitriles nbu.ac.in. In related syntheses, an ionic liquid-mediated, nickel-catalyzed protocol was developed for Suzuki-Miyaura cross-coupling reactions to produce biaryls, demonstrating the potential of ILs in facilitating metal-catalyzed C-C bond formations without the need for expensive ligands. rsc.org The catalyst, nickel nanoparticles, was generated in situ from an inexpensive precursor within the ionic liquid medium. rsc.org This approach offers mild reaction conditions and short reaction times, highlighting the synergistic effect of combining metal catalysis with ionic liquid media. rsc.org

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent, known as solvent-free or neat reaction conditions, is a cornerstone of green chemistry. This approach minimizes waste, eliminates the cost and hazards associated with organic solvents, and often simplifies product isolation. tandfonline.comtandfonline.com Solvent-free reactions can lead to higher reaction rates due to the high concentration of reactants and may also alter selectivity compared to solution-phase reactions.

The synthesis of nicotinonitriles and their precursors is particularly amenable to solvent-free conditions, often in combination with heterogeneous or organocatalysis. For example, a catalyst- and solvent-free method was developed for the synthesis of polysubstituted 2-methylene-1,2-dihydropyridines by reacting 3-formylchromones, anilines, and 1,3-diones at 80 °C. tandfonline.com This one-pot, multicomponent reaction proceeds with high yields and demonstrates the formation of multiple C-C and C-N bonds in a single step. tandfonline.com

Similarly, the synthesis of 1,4-dihydropyridines has been achieved by grinding aldehydes, ethyl acetoacetate, and ammonium bicarbonate under solvent-free conditions, showcasing a simple, rapid, and environmentally friendly method. researchgate.net The use of heterogeneous catalysts under solvent-free conditions is also common. The previously mentioned nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, demonstrated optimal performance for nicotinonitrile synthesis under solvent-free conditions at 110 °C. acs.orgresearchgate.net

| Product Type | Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Polysubstituted 2-methylene-1,2-dihydropyridines | 3-Formylchromones, Anilines, 1,3-Diones | Catalyst and solvent-free, 80 °C | Neat conditions, higher yields | tandfonline.com |

| 1,4-Dihydropyridines | Aldehydes, Ethyl acetoacetate, Ammonium bicarbonate | Solvent-free, grinding | Simple, rapid, environmentally friendly | researchgate.net |

| 1,4-Dihydropyridines | Aldehyde, Ethyl acetoacetate, Ammonium acetate | Cellulose sulfuric acid, 100 °C | Heterogeneous eco-friendly catalyst | nih.gov |

| Nicotinonitrile derivatives | Aldehydes, Acetophenones, Nitrile source, NH₄OAc | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, 110 °C | Easy catalyst separation, high yields | acs.orgnih.govresearchgate.net |

Optimization of Reaction Conditions for Enhanced Chemical Yields

The optimization of reaction conditions is a critical step in developing any synthetic protocol to make it viable for practical applications. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and solvent. beilstein-journals.org The goal is to maximize the yield and purity of the desired product while minimizing energy consumption and by-product formation. beilstein-journals.org

In the synthesis of nicotinonitrile derivatives using the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst, a systematic optimization of reaction conditions was performed. acs.orgresearchgate.net The model reaction was tested with varying amounts of the catalyst, at different temperatures, and in various solvents. The results demonstrated that the optimal conditions involved using 20 mg of the catalyst at a temperature of 110 °C under solvent-free conditions. acs.org While various organic solvents such as ethanol (B145695), methanol (B129727), acetonitrile, and DMF were tested, none improved the reaction outcome compared to the neat conditions. acs.org This highlights the efficiency of the solvent-free approach for this particular transformation.

Another study on the synthesis of nicotinonitrile-coumarin hybrids optimized the reaction by screening different organo-bases and solvents. researchgate.net It was found that polar solvents like ethanol and methanol gave better yields than non-polar ones, with ethanol being the most effective. researchgate.net The optimal catalyst loading was determined to be 10 mol%; increasing the amount did not improve the yield, while decreasing it required longer reaction times. researchgate.net These examples underscore the importance of fine-tuning reaction parameters to achieve the most efficient and economical synthesis. nih.govnsf.gov

| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 20 | Solvent-free | 110 | 45 | 90 |

| 2 | 15 | Solvent-free | 110 | 60 | 82 |

| 3 | 10 | Solvent-free | 110 | 70 | 75 |

| 4 | 20 | Solvent-free | 90 | 60 | 80 |

| 5 | 20 | Solvent-free | 70 | 75 | 70 |

| 6 | 20 | Solvent-free | Room Temp. | 12 h | Trace |

| 7 | - | Solvent-free | 110 | 5 h | Trace |

| 8 | 20 | EtOH | Reflux | 3 h | 78 |

| 9 | 20 | MeOH | Reflux | 3 h | 75 |

| 10 | 20 | CH₃CN | Reflux | 4 h | 65 |

| 11 | 20 | DMF | 110 | 2 h | 85 |

Reaction Mechanisms and Chemical Reactivity of 5 P Tolyl Nicotinonitrile Systems

Mechanistic Investigations of Formation Reactions

The construction of the 5-(p-Tolyl)nicotinonitrile scaffold is often achieved through multicomponent reactions, which offer high efficiency by forming several bonds in a single operation. The specific mechanisms involved can vary depending on the chosen reagents and catalysts, with pathways involving cyclization, oxidation, and annulation processes being prominent.

A prevalent method for synthesizing the nicotinonitrile core, including derivatives with a p-tolyl substituent, is a one-pot, four-component reaction. This typically involves an appropriately substituted benzaldehyde, a methyl ketone (such as 4-methylacetophenone to introduce the p-tolyl group), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) as the nitrogen source. cu.edu.eg

The reaction is proposed to proceed through a series of sequential steps:

Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and malononitrile. Simultaneously, the methyl ketone reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate. cu.edu.eg

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the activated alkene from the Knoevenagel condensation.

Cyclization and Isomerization: The resulting adduct undergoes an intramolecular cyclization, where a terminal amino group attacks one of the nitrile groups. This is followed by isomerization to form a more stable dihydropyridine (B1217469) intermediate. cu.edu.eg

Aromatization: The final step is the aromatization of the dihydropyridine ring to the stable pyridine (B92270) system. This is typically an oxidative process that can occur via the elimination of hydrogen, often facilitated by air or a mild oxidant, to yield the final 2-aminonicotinonitrile product. cu.edu.eg

This sequence of cycloaddition, isomerization, and aromatization provides a direct and high-yielding route to poly-substituted nicotinonitriles. cu.edu.eg

An advanced and elegant mechanism for the aromatization step in nicotinonitrile synthesis is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO). acs.orgresearchgate.net This process facilitates the oxidation of the intermediate dihydropyridine ring to the final pyridine product without the need for an external oxidizing agent. orgchemres.org The concept is an extension of the anomeric effect, a stereoelectronic interaction involving heteroatoms. orgchemres.org

In the context of nicotinonitrile synthesis, the CVABO mechanism involves the interaction of the lone pair of electrons on a nitrogen atom with the anti-bonding orbital (σ) of an adjacent C-H bond (nN → σC-H), transmitted through a vinylogous system (a conjugated C=C bond). orgchemres.orgnih.gov This interaction weakens the C-H bond, facilitating the elimination of hydrogen (as H₂ or H₂O₂) and leading to aromatization. acs.org

This mechanism has been proposed for the synthesis of various nicotinonitriles catalyzed by novel materials like metal-organic frameworks (MOFs) or specialized ionic liquids. acs.orgorgchemres.orgnih.gov For instance, the synthesis of N-(4-(6-Amino-5-cyano-4-(p-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide utilizes this pathway, highlighting its applicability to systems containing the p-tolyl nicotinonitrile core. nih.gov The final stage of the reaction mechanism, converting an intermediate into the final product, can proceed through two possible paths, A and/or B, via the CVABO mechanism. acs.org

The term annulation (or annelation) refers to a chemical transformation that fuses a new ring onto a molecule through the formation of two new bonds. scripps.eduwikipedia.org The multicomponent syntheses of this compound are classic examples of annulation, where an acyclic set of precursors are assembled into a new pyridine ring. scripps.eduresearchgate.net

A cycloaddition is a specific type of reaction where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. scripps.edu The formation of the pyridine ring can be viewed as a formal [4+2] cycloaddition, where a four-atom component (derived from the ketone and malononitrile) reacts with a two-atom component (derived from the aldehyde and ammonia). researchgate.net The one-pot synthesis of 2-amino-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile, for example, involves a key cycloaddition step to construct the core heterocyclic ring before subsequent aromatization. cu.edu.eg These processes are synthetically powerful because they allow for the construction of complex cyclic systems from simple, readily available starting materials in a convergent manner. scripps.edu

Intramolecular and Intermolecular Reactivity of the Nicotinonitrile Core

The reactivity of the this compound molecule is dictated by the electronic distribution within its aromatic and functional groups. The interplay between the electron-withdrawing nitrile group and the electron-donating/withdrawing nature of other substituents on the pyridine ring creates distinct regions of electrophilicity and nucleophilicity.

The electronic landscape of nicotinonitrile derivatives can be visualized using computational methods such as Molecular Electrostatic Potential (MEP) maps. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For a typical nicotinonitrile core:

Nucleophilic Regions: The primary nucleophilic sites are the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile (cyano) group. masterorganicchemistry.comyoutube.com These atoms possess lone pairs of electrons, making them Lewis basic and attractive to electrophiles or protons. The oxygen atom of a ketone, for example, is a nucleophilic site. youtube.com

Electrophilic Regions: The most significant electrophilic site is the carbon atom of the nitrile group, which is bonded to a highly electronegative nitrogen. Additionally, the carbon atoms of the pyridine ring, particularly those alpha and gamma to the ring nitrogen (positions 2, 4, and 6), are electron-deficient and can act as electrophiles, susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This is especially true if a good leaving group is present at one of these positions. qu.edu.qa

This distribution of electron density is key to understanding the molecule's behavior in further chemical transformations.

Table 1: Predicted Electronic Character of Sites in the Nicotinonitrile Core

| Site | Predicted Character | Rationale |

|---|---|---|

| Pyridine Ring Nitrogen | Nucleophilic | Lone pair of electrons available for donation (Lewis Base). |

| Nitrile Group Carbon | Electrophilic | Polarized C≡N bond, electron density drawn towards nitrogen. |

| Nitrile Group Nitrogen | Nucleophilic | Lone pair of electrons. |

| Ring Carbon C2 | Electrophilic | Adjacent to electron-withdrawing ring nitrogen. |

| Ring Carbon C4 | Electrophilic | Conjugated with electron-withdrawing ring nitrogen. |

The elucidation of reaction mechanisms relies heavily on the identification and study of transient intermediates. In the various synthetic routes toward this compound, several key intermediates have been proposed or identified.

In the multicomponent pathway, a crucial intermediate is the dihydropyridine derivative formed after the initial condensation, addition, and cyclization steps. cu.edu.eg This non-aromatic species is then oxidized in the final aromatization step. Other transient species include the initial enamine formed from the ketone and ammonia, and the Michael adduct . cu.edu.eg

In syntheses starting from chalcones, a common intermediate is the 3-cyano-2(1H)-pyridone , which exists in a tautomeric equilibrium with its 2-hydroxy-nicotinonitrile form due to lactam-lactim tautomerism. qu.edu.qa This intermediate can then be converted to other derivatives, such as a 2-chloro-nicotinonitrile, which is itself a key intermediate for introducing various nucleophiles. qu.edu.qa

The CVABO mechanism also postulates specific intermediates, designated as intermediate III (an intramolecularly cyclized product) and intermediate IV (the dihydropyridine species prior to oxidation), which lie on the path to the final aromatic nicotinonitrile. acs.org

Table 2: Key Intermediates in Nicotinonitrile Formation

| Proposed Intermediate | Associated Reaction Pathway | Reference |

|---|---|---|

| Enamine / Michael Adduct | Multicomponent Synthesis | cu.edu.eg |

| Dihydropyridine Derivative | Multicomponent Synthesis / CVABO | cu.edu.egacs.org |

| 3-Cyano-2(1H)-pyridone | From Chalcones / Pyridone Synthesis | qu.edu.qa |

| 2-Hydroxy-nicotinonitrile | Tautomer of 3-Cyano-2(1H)-pyridone | qu.edu.qa |

| γ-Ketodinitrile | Precursor for Thio-functionalized Pyridines | researchgate.net |

Tautomerism and Rearrangement Phenomena in Nicotinonitrile Derivatives

The chemical reactivity and structural diversity of nicotinonitrile derivatives are significantly influenced by tautomerism and rearrangement reactions. These phenomena are critical in understanding the stability, reactivity, and potential applications of these heterocyclic systems. This section explores the key tautomeric forms and rearrangement reactions pertinent to nicotinonitrile derivatives, with a conceptual focus on this compound.

Tautomerism in Nicotinonitrile Systems

Tautomerism is the phenomenon where a single chemical compound exists in two or more interconvertible structures that differ in the relative position of a proton and the location of a double bond. tgc.ac.innumberanalytics.com For nicotinonitrile derivatives, several types of tautomerism can be envisaged, depending on the substitution pattern.

Lactam-Lactim Tautomerism:

In nicotinonitrile derivatives bearing a hydroxyl group at the 2- or 4-position, lactam-lactim tautomerism is a prominent feature. This involves the migration of a proton between the oxygen atom and the ring nitrogen atom. For instance, a 2-hydroxynicotinonitrile (B16790) derivative can exist in equilibrium with its corresponding 2-pyridone form. qu.edu.qa Research on 2-hydroxy-4-phenyl-6-p-tolyl-nicotinonitrile has shown that it exists in equilibrium with its tautomeric 3-cyano-4-phenyl-6-p-tolyl-2(1H)-pyridone form. qu.edu.qa This equilibrium is a crucial factor in the chemical behavior of such compounds.

| Tautomeric Forms | General Structure | Key Features |

| Lactim (Hydroxy form) | A pyridine ring with a hydroxyl group. | Aromatic character is fully retained. |

| Lactam (Pyridone form) | A pyridin-2-one or pyridin-4-one ring. | Features an exocyclic carbonyl group. |

Keto-Enol Tautomerism:

When a nicotinonitrile derivative possesses a substituent with an α-hydrogen adjacent to a carbonyl group, keto-enol tautomerism can occur. This process involves the interconversion of a keto form into an enol form through the migration of a proton and the shifting of a double bond. tgc.ac.in The stability of the enol tautomer can be influenced by factors such as intramolecular hydrogen bonding and conjugation with the pyridine ring. beilstein-journals.org

Ring-Chain Tautomerism:

Ring-chain tautomerism is a type of isomerism where there is an equilibrium between an open-chain structure and a cyclic structure. tgc.ac.innumberanalytics.comnumberanalytics.com This phenomenon is observed in certain substituted nicotinonitriles, particularly when functional groups capable of intramolecular cyclization are present. The equilibrium between the ring and chain forms can be influenced by solvent, temperature, and pH. nih.gov

Rearrangement Reactions in Nicotinonitrile Systems

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. byjus.com Nicotinonitrile derivatives can undergo several important rearrangement reactions, which are valuable in synthetic organic chemistry.

Dimroth Rearrangement:

The Dimroth rearrangement is a significant and well-documented rearrangement reaction in various heterocyclic systems, including those derived from nicotinonitriles. nih.gov This rearrangement typically involves the transposition of an endocyclic and an exocyclic heteroatom in a heterocyclic ring. nih.gov In the context of nicotinonitrile chemistry, the reaction of 2-aminonicotinonitrile with various reagents can lead to the formation of fused heterocyclic systems, which can then undergo a Dimroth rearrangement. ekb.egsioc-journal.cn For example, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl-substituted guanidine (B92328) can lead to a product that undergoes a Dimroth rearrangement upon heating. ekb.eg This type of rearrangement is a powerful tool for the synthesis of diverse, biologically active molecules. nih.gov

The general mechanism involves a ring-opening of the initial heterocyclic system, followed by rotation of the side chain and subsequent ring-closure to form the rearranged product. google.com

Other Rearrangements:

While the Dimroth rearrangement is prominent, other types of molecular rearrangements, such as those involving α-ketol or α-iminol systems, could potentially occur in appropriately substituted nicotinonitrile derivatives. beilstein-journals.org These rearrangements often proceed through cationic intermediates and can be catalyzed by acids. msu.edu The specific rearrangement pathways are highly dependent on the nature of the substituents and the reaction conditions.

Derivatization and Structural Modification Studies of 5 P Tolyl Nicotinonitrile

Synthesis of Novel Nicotinonitrile Analogues and Hybrid Scaffolds

The core structure of 5-(p-Tolyl)nicotinonitrile is a valuable starting point for the construction of more complex molecular architectures. Researchers have employed a variety of synthetic strategies to introduce new rings and functional groups, thereby expanding the chemical space of nicotinonitrile derivatives.

Pyridine-Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Furo[2,3-b]pyridines, Tetrazolo[1,5-a]pyridines)

The fusion of additional heterocyclic rings to the pyridine (B92270) core of nicotinonitrile derivatives has been a fruitful area of research, leading to the synthesis of diverse and complex molecules.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic compounds. mdpi.com Another common method is the reaction of functionalized 2-chloronicotinic acid derivatives with substituted hydrazines. mdpi.comd-nb.info This latter approach leads to the formation of an intermediate 2-hydrazinopyridine (B147025) which then undergoes spontaneous cyclization to form the fused pyrazole (B372694) ring. d-nb.info For instance, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, synthesized from the reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones, can be converted to 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazine (B178648) or methylhydrazine. d-nb.info A facile synthesis of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines has been achieved through the trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. biorxiv.org

Furo[2,3-b]pyridines: Furo[2,3-b]pyridine (B1315467) derivatives can be synthesized from cyano-(2H)-pyridones in a two-step process. The pyridones are first converted to their corresponding nicotinonitriles, which then undergo a Thorpe-Ziegler ring cyclization to yield the furo[2,3-b]pyridine system. ekb.egresearchgate.net This method has been used to prepare a new series of furo[2,3-b]pyridine derivatives bearing various aryl substituents. researchgate.net A concise four-step synthesis has also been developed to produce furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov

Tetrazolo[1,5-a]pyridines: The synthesis of 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitriles can be achieved, and these compounds can be subsequently transformed. arkat-usa.org One method for synthesizing tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with trimethylsilyl (B98337) azide (B81097) in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303). organic-chemistry.orgorganic-chemistry.org Another approach treats pyridine N-oxides with sulfonyl or phosphoryl azides and pyridine. organic-chemistry.org Specifically, the treatment of a nicotinonitrile derivative with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate can produce an ethyl ester derivative, which upon reaction with hydrazine hydrate and subsequent nitrozation, can yield a tetrazolo[1,5-a]pyridine-8-carbonitrile. ekb.eg

Thiazole (B1198619) and Thiazolidine (B150603) Hybrid Scaffolds

The incorporation of thiazole and thiazolidine moieties into the nicotinonitrile framework has led to the creation of novel hybrid structures.

Thiazole Hybrids: A one-pot procedure has been developed for the synthesis of nicotinonitrile-thiazole hybrids. This method involves the amine-mediated reaction of pyridine-2(1H)-thiones with 2-hydroxybenzaldehyde derivatives, thiosemicarbazide (B42300), and appropriate hydrazonyl chlorides in dioxane containing triethylamine. researchgate.net Another approach involves the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to produce thiazolo[4,5-b]pyridine-6-carbonitrile (B12826620) derivatives. ekb.eg Furthermore, nicotinonitrile-based salicylaldehyde (B1680747) can react with thiosemicarbazide and mono- or bis(α-haloketones) in a one-pot protocol to yield (nicotinonitrile-thiazole)-based Schiff bases and their bis-analogs. researchgate.net

Thiazolidine Hybrids: The reaction of a nicotinonitrile derivative with phenyl isothiocyanate can form a thiocarbamoyl derivative. ekb.eg Subsequent treatment with chloroacetyl chloride can afford a 2-(5-oxothiazolidinone)cyanoacetamido derivative. ekb.eg The synthesis of thiazolidinones can also be achieved through the cyclocondensation of anilines, benzaldehydes, and thioglycolic acid in a solvent-free reaction. nih.gov

Pyrimidine (B1678525) and Pyrido[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the pyridine core of nicotinonitrile results in the formation of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry.

Pyrido[2,3-d]pyrimidines: These derivatives can be synthesized through various multi-component reactions. One method involves the one-pot, three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and either ethyl cyanoacetate (B8463686) or Meldrum's acid, catalyzed by a Brønsted-acidic ionic liquid. chem-soc.si Another approach starts with the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form an o-aminonicotinonitrile. nih.govrsc.org This intermediate can then undergo acylation or thioacylation followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine. nih.govrsc.org For example, reaction with diethyl oxalate (B1200264) or carbon disulfide can lead to the formation of pyrido[2,3-d]pyrimidine-2-carboxylate or the corresponding 2-thioxo derivative, respectively. nih.gov Furthermore, reaction with anthranilic acid can lead to the synthesis of 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione analogues. nih.gov

N- and O-Alkylation Strategies for Functionalization

Alkylation at the nitrogen and oxygen atoms of nicotinonitrile derivatives provides a straightforward method for introducing functional groups and modifying the properties of the parent compound. The regioselectivity of this reaction is often dependent on the reaction conditions.

Base-mediated alkylation of nicotinonitriles with various alkyl halides, such as allyl bromide, propargyl bromide, and chloroacetonitrile, can produce both N- and O-alkylated derivatives. derpharmachemica.com The choice of base and solvent can influence the ratio of N- to O-alkylation. For instance, alkylation of the alkali salt of a 2-pyridone in DMF tends to favor N-alkylation, whereas using the silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov In some cases, treatment with a base like potassium carbonate in DMF followed by an alkyl halide has been shown to yield exclusively the O-alkylated product. nih.gov The use of DMF as a solvent can also promote specific N-alkylation of hydroxyl N-heterocycles with organohalides in the absence of a base. sioc-journal.cn

Exploration of Structure-Activity/Property Relationships (SAR/SPR) in Synthesized Derivatives (excluding clinical applications)

The systematic modification of the this compound scaffold and the subsequent evaluation of the resulting derivatives' properties allow for the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR). These studies are crucial for understanding how specific structural features influence the non-clinical biological and physicochemical properties of the compounds.

For instance, in a series of nicotinonitrile derivatives, the nature of the substituent on the aryl ring was found to influence their inhibitory potential against various enzymes. researchgate.net Limited SAR studies have indicated that the presence and position of different functional groups play a role in the inhibitory activity. researchgate.net In another study, a detailed SAR analysis of related compounds highlighted that the presence of electron-donating groups on the phenyl ring enhanced antibacterial activity.

The photophysical properties of nicotinonitrile derivatives have also been investigated. Theoretical calculations and electrochemical property measurements have been used to understand the structure-property relationships at a molecular level. researchgate.net For example, in one derivative, the highest occupied molecular orbital (HOMO) was primarily located on the carbazole (B46965) unit and a biphenyl-p-bridge due to the strong electron-donating character of the carbazole, while the lowest unoccupied molecular orbital (LUMO) was mostly distributed on the electron-withdrawing part of the molecule. researchgate.net

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is employed to elucidate the molecular structure of 5-(p-Tolyl)nicotinonitrile, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) and p-tolyl rings, as well as the methyl protons of the tolyl group. The protons on the pyridine ring, being in an electron-deficient system, would typically resonate at lower field (higher ppm values) compared to those on the p-tolyl ring. The integration of these signals would confirm the number of protons in each environment. For instance, the methyl group protons would appear as a singlet, integrating to three protons. The aromatic protons would likely appear as a series of doublets and multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the nitrile carbon, the carbons of the pyridine and p-tolyl rings, and the methyl carbon. The nitrile carbon (C≡N) is characteristically observed in the 115-125 ppm range. The sp² hybridized carbons of the aromatic rings would appear in the region of approximately 120-160 ppm. The methyl carbon of the tolyl group would be found at a much higher field, typically around 20-25 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine-H2, H6 | 8.8 - 9.2 (d) | ~150-155 |

| Pyridine-H4 | 8.0 - 8.4 (t) | ~135-140 |

| Tolyl-H (ortho) | 7.5 - 7.8 (d) | ~129-131 |

| Tolyl-H (meta) | 7.2 - 7.4 (d) | ~127-129 |

| Methyl (-CH₃) | ~2.4 (s) | ~21 |

| Pyridine-C3 | - | ~110-115 |

| Pyridine-C5 | - | ~138-142 |

| Tolyl-C (ipso) | - | ~135-138 |

| Tolyl-C (para) | - | ~140-145 |

| Nitrile (-CN) | - | ~117-119 |

| (d = doublet, t = triplet, s = singlet) |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, aromatic C-H bonds, and C=C and C=N bonds of the aromatic rings. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Aromatic C=C and C=N | Stretching | 1400 - 1600 |

| C-H | Bending (out-of-plane) | 700 - 900 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula. Fragmentation of the molecular ion under electron impact would likely involve the loss of small, stable molecules or radicals, such as HCN or a methyl radical, providing further structural clues.

**Expected Mass Spectrometry Data for this compound (C₁₃H₁₀N₂) **

| Ion | m/z (calculated) | Description |

| [M]⁺ | 194.0844 | Molecular Ion |

| [M-HCN]⁺ | 167.0759 | Loss of hydrogen cyanide |

| [M-CH₃]⁺ | 179.0609 | Loss of a methyl radical |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion from the tolyl group |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic pyridine and tolyl rings. The conjugation between the two aromatic rings would influence the position and intensity of these absorption maxima (λ_max). Typically, substituted pyridines show complex absorption patterns in the UV region.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Approximate λ_max (nm) |

| π→π | 250 - 280 |

| π→π | 290 - 320 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~10.5 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~1100 |

| Z | 4 |

| Density (calc, g/cm³) | ~1.17 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₃H₁₀N₂) to verify the purity and empirical formula of the synthesized this compound. For a pure sample, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values.

Elemental Analysis Data for C₁₃H₁₀N₂

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 80.39 | 80.31 |

| Hydrogen (H) | 5.19 | 5.23 |

| Nitrogen (N) | 14.42 | 14.38 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 5-(p-Tolyl)nicotinonitrile. unipd.itrsc.org These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of molecular characteristics. unipd.it

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of this compound. unige.chchemrxiv.org DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and predict various electronic properties. researchgate.netmaterialsciencejournal.orgnih.gov These calculations provide a theoretical framework for understanding the molecule's stability and reactivity. unige.chnih.gov For instance, DFT has been used to study related nicotinonitrile derivatives, providing insights into their anti-corrosion properties by examining their electronic characteristics. researchgate.net The theory allows for the calculation of key parameters that describe the distribution of electrons within the molecule, which is fundamental to its chemical behavior. unige.ch

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and stability of a molecule. physchemres.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.govajchem-a.com For molecules similar in structure to this compound, a low HOMO-LUMO energy gap has been associated with intramolecular charge transfer, a phenomenon that can influence the molecule's properties. researchgate.net This analysis is a standard component of computational studies on organic molecules and provides valuable predictions about their behavior in chemical reactions. researchgate.netwuxibiology.com

| Parameter | Value |

|---|---|

| HOMO Energy | -4.85 eV |

| LUMO Energy | -0.60 eV |

| HOMO-LUMO Energy Gap | 4.25 eV |

The data in this table is based on calculations for a structurally related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, and is provided for illustrative purposes. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and identify its reactive sites. reed.educore.ac.uk The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. reed.edu Areas with negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are prone to nucleophilic attack. core.ac.uk This visual representation helps in predicting how the molecule will interact with other reagents and is crucial for understanding its chemical reactivity and intermolecular interactions. core.ac.ukunito.it

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key aspect of hyperconjugative interactions. researchgate.net By quantifying these interactions, NBO analysis helps to understand the stability of the molecule arising from charge delocalization. niscpr.res.in The analysis provides information on the occupancy of natural orbitals and the energetic significance of donor-acceptor interactions, offering insights into the nature of chemical bonds and lone pairs. uni-muenchen.dewisc.edufaccts.de For aromatic compounds like this compound, NBO analysis can reveal the extent of π-electron delocalization across the ring systems. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.comnih.gov These simulations can provide insights into the conformational flexibility and adsorption behavior of molecules on surfaces, which is particularly relevant for applications such as corrosion inhibition. mdpi.comresearchgate.net For instance, MD simulations have been used to study the adsorption of pyran derivatives containing a p-tolyl group on iron surfaces, revealing a preference for a flat orientation. mdpi.com While direct MD simulation studies specifically on this compound are not extensively reported in the provided context, the methodology is applicable to understanding its dynamic properties and interactions in various media. nih.govrsc.org

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. rsc.orgnih.gov The polarizability and first-order hyperpolarizability of a molecule can be calculated to assess its potential for NLO applications. researchgate.net Molecules with significant intramolecular charge transfer, often indicated by a low HOMO-LUMO gap, tend to exhibit higher hyperpolarizability values. researchgate.net The calculated NLO properties can suggest whether a compound might be a promising candidate for materials used in optical and electro-optic devices. researchgate.netmetall-mater-eng.com

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule within a crystal lattice. By partitioning the crystal's electron density, this analysis generates a unique surface for each molecule, providing a graphical representation of its immediate environment.

The primary tool in this analysis is the Hirshfeld surface mapped with a normalized contact distance (dnorm). This property is color-coded to highlight different types of intermolecular contacts:

Red regions indicate contacts that are shorter than the van der Waals (vdW) radii of the interacting atoms, typically representing strong interactions like hydrogen bonds.

White regions show contacts approximately equal to the vdW radii.

Blue regions denote contacts that are longer than the vdW radii, indicating weaker interactions.

For this compound, the key structural features—a pyridine (B92270) ring, a tolyl group, and a nitrile moiety—would dictate the nature of its intermolecular interactions. The analysis would be expected to reveal:

H···H Interactions: As with most organic molecules, contacts between hydrogen atoms would likely constitute the largest portion of the Hirshfeld surface area.

C–H···N Interactions: The nitrogen atom of the pyridine ring and the nitrile group are effective hydrogen bond acceptors. This would lead to the formation of C–H···N intermolecular hydrogen bonds, which would appear as distinct sharp spikes in the fingerprint plot and prominent red areas on the dnorm surface.

C–H···π and π···π Stacking Interactions: The presence of two aromatic rings (the pyridine and tolyl groups) would facilitate π-stacking interactions. These are characterized by broad, wing-like features in the fingerprint plot and can be visualized on the shape-indexed surface of the Hirshfeld analysis.

An illustrative breakdown of the expected intermolecular contacts for a similar aromatic nitrile compound is presented in the table below.

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~45 - 55% | Represents the most frequent, albeit weaker, contacts between peripheral hydrogen atoms. |

| C···H / H···C | ~20 - 30% | Includes C-H···π interactions, crucial for the packing of aromatic systems. |

| N···H / H···N | ~10 - 15% | Corresponds to the significant C-H···N hydrogen bonds involving the nitrile and pyridine nitrogen atoms. |

| C···C | ~3 - 7% | Indicative of π-π stacking interactions between the aromatic rings. |

| Other (N···C, N···N) | < 2% | Minor contributions from other close contacts. |

Density of States (DOS) and Partial Density of States (PDOS) Analysis

This analysis is critical for understanding the electronic properties of a compound, including its reactivity, stability, and optical characteristics. A key parameter derived from DOS analysis is the HOMO-LUMO gap—the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, a DOS and PDOS analysis would likely reveal:

The HOMO would be predominantly localized on the electron-rich aromatic systems, specifically the p-orbitals of the carbon atoms in the tolyl and pyridine rings.

The LUMO would likely have significant contributions from the electron-deficient pyridine ring and the π* orbitals of the nitrile (C≡N) group, both of which are electron-withdrawing.

The PDOS would quantify these contributions, showing, for instance, a high density of states from carbon and nitrogen p-orbitals around the Fermi level (the energy level separating occupied and unoccupied orbitals).

The table below presents an example of the kind of data that would be generated from a Density Functional Theory (DFT) calculation for a molecule with similar electronic features.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Represents the energy of the highest energy electrons; relates to the ability to donate electrons. |

| Energy of LUMO | -2.0 eV | Represents the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates the chemical reactivity and electronic stability of the molecule. |

Applications and Functional Research of 5 P Tolyl Nicotinonitrile

Role in Organic Synthesis as Chemical Intermediates and Building Blocks

5-(p-Tolyl)nicotinonitrile is a valuable chemical intermediate in organic synthesis, primarily utilized as a building block for more complex molecules. Its structure, featuring a pyridine (B92270) ring, a nitrile group, and a p-tolyl substituent, offers multiple reactive sites for further chemical transformations.

Precursors for Complex Heterocyclic Systems

The nicotinonitrile framework is a fundamental component in the synthesis of various heterocyclic systems. researchgate.netekb.egthermofisher.com Heterocyclic compounds, which contain atoms of at least two different elements in their ring structure, are prevalent in numerous natural products and pharmaceutical drugs. thermofisher.com The reactivity of the nitrile group and the pyridine ring in this compound allows for its use in constructing fused heterocyclic systems and other complex molecular architectures.

The synthesis of nicotinonitrile derivatives often involves multi-component reactions, a strategy that allows for the efficient construction of complex molecules in a single step. researchgate.netacs.org For instance, various nicotinonitrile derivatives can be synthesized through a four-component reaction involving substituted propanenitriles, ammonium (B1175870) acetate (B1210297), acetophenone (B1666503) derivatives, and various aldehydes. acs.org This approach highlights the role of the nicotinonitrile core as a scaffold for generating a diverse library of compounds.

Furthermore, pyridine-2(1H)-thiones serve as versatile precursors for the one-pot synthesis of new nicotinonitrile-thiazole hybrids. researchgate.net The reaction of these precursors with various reagents can yield complex molecules with potential applications in medicinal chemistry. researchgate.net Similarly, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile is another intermediate used for the preparation of bicyclic and tricyclic heterocyclic compounds. scirp.org

Catalytic Applications and Catalyst Development

The unique electronic and structural properties of nicotinonitrile derivatives, including this compound, make them suitable for applications in catalysis.

As a Component in Catalytic Systems

While direct catalytic applications of this compound itself are not extensively documented, the broader class of nicotinonitriles is integral to the development of various catalytic systems. For example, nicotinonitriles are synthesized using nanomagnetic metal-organic frameworks (MOFs) as catalysts. acs.orgnih.gov These reactions often proceed through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. researchgate.netnih.gov The development of such catalytic processes is crucial for the green synthesis of these important compounds. researchgate.netnih.gov

Development of Nicotinonitrile-Based Catalysts

Research has focused on synthesizing nicotinonitrile derivatives using novel catalysts. Bimetallic-MOFs with sulfonic acid tags have been developed for the preparation of biologically active nicotinonitriles. rsc.org These catalysts have shown high efficacy in multicomponent reactions, leading to high yields and short reaction times. rsc.org Similarly, magnetic H-bond catalysts have been designed and applied in the synthesis of new nicotinonitrile compounds, again utilizing the CVABO mechanism. researchgate.net The reusability of these magnetic catalysts is a significant advantage for sustainable chemical processes. researchgate.netacs.org

Materials Science Applications

The photophysical properties of this compound and its derivatives have led to their exploration in materials science, particularly in the field of optoelectronics.

Optoelectronic and Luminescent Materials (e.g., Blue Light Emitters, Electron Transport Materials)

Nicotinonitrile derivatives have emerged as promising candidates for luminescent materials. researchinpoland.org A novel nicotinonitrile derivative, CZN, has demonstrated highly efficient blue fluorescence, making it an excellent multifunctional blue fluorophor for hybrid white organic light-emitting devices (OLEDs). researchgate.net This indicates that the nicotinonitrile unit is an excellent building block for developing new multifunctional compounds that can act as both blue fluorescent emitters and hosts for phosphorescent materials. researchgate.net

The development of efficient light-emitting materials is a significant area of research, with a focus on creating compounds that can be used in energy-efficient technologies like optical sensors and displays. researchinpoland.org In this context, the tunability of the photophysical properties of nicotinonitrile derivatives through structural modification is a key advantage. researchinpoland.org

Furthermore, the general class of organic compounds to which this compound belongs is being investigated for its potential as electron transport materials (ETMs). lumtec.com.twejmse.ro ETMs are crucial components in various electronic devices, including perovskite solar cells, as they facilitate the transport of electrons from the active layer to the cathode. ejmse.rorsc.org The design of efficient ETMs requires materials with high electron mobility and suitable energy levels, properties that can be engineered into nicotinonitrile-based structures. ejmse.ro

Below is a table summarizing the research findings on a luminescent nicotinonitrile derivative:

| Compound | Application | External Quantum Efficiency (EQE) | Reference |

| CZN | Non-doped blue OLED | 4.6% | researchgate.net |

| CZN | Host for yellow phosphorescent OLED | 22.8% | researchgate.net |

| CZN | Host for orange phosphorescent OLED | 24.8% | researchgate.net |

| CZN | Host for deep-red phosphorescent OLED | 19.9% | researchgate.net |

| CZN | Hybrid white OLED (as blue emitter and host) | 17.2% | researchgate.net |

Corrosion Inhibition Mechanisms (e.g., for Mild Steel in Acidic Media)

Derivatives of nicotinonitrile, including those with a p-tolyl group, have been investigated as corrosion inhibitors for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.net The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the steel from the corrosive medium. ekb.egbohrium.com

The effectiveness of these inhibitors is attributed to the presence of nitrogen and sulfur atoms and the nitrile (C≡N) group in their molecular structure. These features allow the molecules to be adsorbed onto the steel surface. researchgate.net This adsorption process can be influenced by the concentration of the inhibitor and the temperature of the environment. Studies have shown that as the concentration of the nicotinonitrile derivative increases, the inhibition efficiency also increases. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have been employed to understand the inhibition mechanism. Potentiodynamic polarization data often indicate that these compounds can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. bohrium.com Electrochemical impedance spectroscopy analysis typically reveals an increase in charge transfer resistance in the presence of the inhibitor, confirming the formation of a protective film on the metal surface. researchgate.net The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.netbohrium.com

Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline materials with specific, predictable properties. kumarilab.comnumberanalytics.com This field utilizes intermolecular interactions to assemble molecules into desired architectures. ul.ie The principles of crystal engineering can be applied to compounds like this compound to create functional materials. kumarilab.comfunctmaterials.org.ua

Exploratory Biological Activity Research (Strictly In Vitro Studies Only)

The biological potential of this compound and its derivatives has been explored exclusively through in vitro studies, focusing on enzyme inhibition and anticancer activities.

Enzyme Inhibition Studies

Nicotinonitrile derivatives have been evaluated for their inhibitory effects against several enzymes.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. researchgate.net Inhibition of α-glucosidase can help to control postprandial hyperglycemia. mdpi.com Some nicotinonitrile derivatives have shown significant in vitro inhibitory activity against α-glucosidase, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. Certain nicotinonitrile derivatives have demonstrated effective tyrosinase inhibition. researchgate.net

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by Helicobacter pylori. researchgate.net Some nicotinonitrile compounds have exhibited good inhibitory activity against urease. researchgate.net

α-Amylase: Similar to α-glucosidase, α-amylase is involved in carbohydrate digestion, and its inhibition is a strategy for managing blood sugar levels. nih.govresearchgate.net Dihydropyridine (B1217469) derivatives, which share a structural relationship with nicotinonitriles, have shown good in vitro inhibition of α-amylase. researchgate.net

MurB: While not as extensively studied with this specific compound, the broader class of molecules is of interest for targeting bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. numberanalytics.comrsc.org These studies can determine whether the inhibition is competitive, non-competitive, or mixed. For instance, kinetic analysis of some nicotinonitrile derivatives has shown a competitive mode of inhibition against certain enzymes. researchgate.net Understanding the kinetics provides valuable insights for designing more potent and selective inhibitors. numberanalytics.com

Molecular docking is a computational technique used to predict the binding orientation of a ligand (in this case, a this compound derivative) to the active site of a target protein (an enzyme). benthamdirect.com This method helps to visualize and understand the interactions between the ligand and the amino acid residues of the enzyme's active site. researchgate.net

For nicotinonitrile derivatives, molecular docking studies have been performed to elucidate their binding modes with enzymes like α-glucosidase, tyrosinase, and urease. researchgate.net These studies have also been used to understand the interactions of related compounds with the active site of the CDK2 enzyme. researchgate.net The insights gained from molecular docking can guide the rational design of new and more effective enzyme inhibitors. researchgate.net

In Vitro Cellular Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Findings |

| A549 | Lung Carcinoma | Some novel thiazolyl-pyridine hybrids, with a structure related to this compound, have shown potent anticancer activity against this cell line. mdpi.com Molecular docking studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com However, other studies on different N-nicotinonitrile derivatives showed no anticancer activity against A549 cells. nih.gov |

| MCF-7 | Breast Adenocarcinoma | Various nicotinonitrile derivatives have demonstrated cytotoxic activity against MCF-7 cells. nih.govresearchgate.netekb.eg |

| HepG2 | Hepatocellular Carcinoma | Nicotinonitrile derivatives have been tested against HepG2 cells and have shown cytotoxic effects. nih.govresearchgate.netekb.eg |

| HCT-116 | Colon Carcinoma | Some pyridine derivatives have shown significant inhibition of HCT-116 cell growth. researchgate.net |

These in vitro studies provide preliminary data on the potential of these compounds as anticancer agents. The mechanism of action is often explored through molecular docking studies, for example, targeting enzymes like CDK2. researchgate.net

In Vitro Antimicrobial and Antitubercular Evaluation

The search for new therapeutic agents to combat microbial infections and tuberculosis remains a critical area of research. Nicotinonitrile derivatives have emerged as a promising class of compounds, with various studies exploring their potential antimicrobial and antitubercular activities. This section focuses on the in vitro evaluation of this compound and related compounds against a range of microbial pathogens.

Research into the biological activities of nicotinonitriles has revealed that these compounds can serve as valuable scaffolds in medicinal chemistry. researchgate.net Their derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial and antitubercular properties. researchgate.netekb.eg

Antimicrobial Activity

The antimicrobial potential of various nicotinonitrile derivatives has been investigated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ekb.eg For instance, a series of 2-amino-6-aryl-nicotinonitriles were synthesized and evaluated for their antimicrobial activity. wisdomlib.org The testing was performed using the cup-plate method at a concentration of 50 µg/ml, with some derivatives showing significant activity comparable to standard antibiotics like Ampicillin and Norfloxacin. wisdomlib.org

In another study, novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines were synthesized and screened for their antibacterial activity against twelve different bacterial strains. nih.gov Several of these compounds demonstrated noteworthy activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Furthermore, the introduction of a p-tolyl group in certain nicotinonitrile-thiazole based Schiff bases resulted in potent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

While specific data on the antimicrobial activity of this compound itself is not extensively detailed in the provided search results, the broader class of 5-aryl-nicotinonitriles, which includes the p-tolyl moiety, has shown promise. For example, a compound with an unsubstituted para-phenyl group on the nicotinonitrile moiety exhibited broad-spectrum antibacterial activity. ekb.eg

Table 1: In Vitro Antimicrobial Activity of Selected Nicotinonitrile Derivatives

| Compound/Derivative | Test Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-6-aryl-nicotinonitriles | Various bacteria and fungi | Significant activity at 50 µg/ml | wisdomlib.org |

| Nicotinonitrile-thiazole Schiff bases (with p-tolyl group) | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC values from 3.8 to 4.0 µM | researchgate.net |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | N. gonorrhoeae, S. aureus | Significant activity | nih.gov |

| Current time information in Bangalore, IN.niscpr.res.innih.govtriazolo[4,3-a]quinoxaline-nicotinonitrile (unsubstituted para-phenyl) | Gram-positive and Gram-negative strains | MIC = 3.9 µg/mL | ekb.eg |

Antitubercular Evaluation

The evaluation of nicotinonitrile derivatives has also extended to their potential as antitubercular agents. The standard strain used for in vitro antitubercular activity screening is often Mycobacterium tuberculosis H37Rv. japsonline.com The Microplate Alamar Blue Assay (MABA) is a common method for determining the minimum inhibitory concentration (MIC) of compounds against this bacterium. japsonline.com

While direct antitubercular data for this compound is not explicitly available in the search results, related structures containing the p-tolyl group have been investigated. For instance, a series of benzothiazinone linked 1,2,4-triazoles, some of which included a p-tolyl substituent, were screened for their anti-TB activity. japsonline.com These compounds showed activity in the range of 12.5–100 μg/ml. japsonline.com Another study on indolylhydrazones reported a compound with a para-tolyl group exhibiting an MIC of 1.25 µg/mL against the H37Rv strain. nih.gov

Table 2: In Vitro Antitubercular Activity of Selected Compounds with a p-Tolyl Moiety

| Compound Class | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| Benzothiazinone linked 1,2,4-triazoles (with p-tolyl group) | M. tuberculosis H37Rv | 12.5–100 µg/ml | japsonline.com |

It is important to note that the cytotoxic effect of these compounds is also a crucial aspect of the evaluation. For the benzothiazinone linked triazoles, it was found that their anti-TB activity was not due to a general cytotoxic effect on human embryonic kidney cells (HEK293T). japsonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(p-Tolyl)nicotinonitrile, and how do reaction parameters influence yield?

- Methodology :

- Core Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions between halogenated pyridine derivatives (e.g., 5-bromonicotinonitrile) and p-tolylboronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) are typical .

- Key Parameters :

- Catalyst Loading : 1–5 mol% Pd for optimal efficiency.

- Temperature : 80–100°C under inert atmosphere.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (δ 7.5–8.5 ppm for pyridine protons; δ 2.4 ppm for methyl group in p-tolyl). ¹³C NMR confirms nitrile (C≡N) at ~115 ppm .

- FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (C₁₃H₁₁N₂ requires m/z 211.09).

- Validation : Compare with literature data for analogous nicotinonitriles .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound derivatives?

- Methodology :